2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
Chemical Structure and Properties 2-Methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a methoxy group at the 2-position of the acetamide chain and a phenyl ring substituted with a 3-methyl group and a 4-(2-oxopiperidin-1-yl) moiety. The molecular formula is C₂₁H₂₄N₂O₃, with a molar mass of 352.43 g/mol . The 2-oxopiperidinyl group introduces a heterocyclic ring system, which may influence solubility, metabolic stability, and target binding compared to simpler acetamides.
Properties
IUPAC Name |
2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-9-12(16-14(18)10-20-2)6-7-13(11)17-8-4-3-5-15(17)19/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUVELQELGWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl intermediate, which is then coupled with the methoxyphenyl acetamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among acetamide derivatives significantly impact their physicochemical properties and biological activities. Below is a comparative analysis:
Key Observations :
- Quinazoline Derivatives (CP-724,714) : The quinazolinyl and propenyl groups enhance interactions with kinase targets (e.g., EGFR inhibitors), but these groups also increase metabolic complexity, involving both cytochrome P450 (CYP) and aldehyde oxidase (AO) pathways .
- Thiadiazole Derivatives (Compound 7d) : The thiadiazole ring and halogen substituents (fluoro, chloro) improve cytotoxicity, as seen in its IC₅₀ of 1.8 µM against Caco-2 colorectal cancer cells .
- Fentanyl Analogs (Methoxyacetylfentanyl) : The phenylethyl-piperidine structure confers potent opioid receptor binding, unlike the target compound’s oxopiperidine, which lacks the lipophilic groups necessary for CNS penetration .
Key Insights :
- Oncology Applications : Compound 7d’s thiadiazole core and halogen substituents enhance DNA intercalation or topoisomerase inhibition, whereas the target compound’s oxopiperidine may modulate kinase or protease targets .
- Metabolic Stability : CP-724,714 undergoes extensive AO-mediated metabolism (~50% contribution), suggesting that the target compound’s 2-oxopiperidine may similarly influence metabolic pathways .
- Agrochemical vs. Pharmaceutical Use : Substituents like chloro and trifluoromethyl (e.g., alachlor in ) favor herbicidal activity, while methoxy and heterocyclic groups (e.g., oxopiperidine) are typical in drug design .
Metabolic and Pharmacokinetic Profiles
- CP-724,714 : Metabolized by AO (50%) and CYP3A4 (30%) , leading to hydroxylated and demethylated products. The propenyl group increases susceptibility to oxidation .
- Compound 7d: No metabolic data provided, but the thiadiazole ring may resist hydrolysis, improving bioavailability compared to ester-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
